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Compound of Interest

Compound Name:
RR-SRC, Protein Tyrosine Kinase

Substrate

Cat. No.: B8260653

Get Quote

Application Note: Determination of Kinase Specific Activity Using the RR-SRC Peptide

Substrate

Introduction & Principle
The determination of Specific Activity (Units/mg) is the gold standard for quantifying the purity

and potency of kinase preparations. While fluorescence-based high-throughput screens are

common, the radiometric P81 phosphocellulose assay remains the benchmark for kinetic

characterization due to its direct measurement of phosphate transfer, lack of interference from

fluorescent compounds, and high sensitivity.

This protocol utilizes the RR-SRC peptide, a synthetic substrate derived from the

autophosphorylation site of the Rous sarcoma virus pp60

protein.

The "RR" Modification: A Critical Design Feature
The native Src substrate sequence is acidic. To utilize the P81 phosphocellulose filter method

—which relies on the electrostatic binding of positively charged (basic) peptides to negatively
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charged phosphate groups on the paper—the peptide is modified with N-terminal Arginine

(Arg/R) residues.

Native Context: Acidic residues surrounding Tyrosine-416.

RR-SRC Sequence:Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly

(RRLIEDAEYAARG).[1][2]

Mechanism: At low pH (phosphoric acid wash), the Arginines are protonated (

charge). The peptide binds to the P81 paper (

charge). Unreacted

(

charge) is repelled and washed away, leaving only the radiolabeled phosphopeptide to be
counted.

Experimental Workflow Visualization
The following diagram illustrates the kinetic reaction and the separation logic crucial for assay

validity.
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Figure 1: Mechanism of the RR-SRC P81 Kinase Assay. The N-terminal Arginines ensure

peptide retention on P81 paper during acid washes.

Materials & Reagents
Component Specification Notes

Substrate RR-SRC Peptide

Sequence: RRLIEDAEYAARG

(MW ~1519 Da).[1][2][3][4]

Dissolve to 1-2 mg/mL in

distilled water.

Radioisotope

3000 Ci/mmol, 10 mCi/mL.

Handle with appropriate

shielding.

Kinase Buffer

25 mM MOPS (pH 7.2), 12.5

mM

-glycerophosphate, 25 mM

MgCl

, 5 mM EGTA, 2 mM EDTA,

0.25 mM DTT.

Mg

is critical for ATP chelation.

ATP Stock 10 mM cold ATP
Used to dilute specific activity

to manageable CPM.

Stop Solution 1% (v/v) Phosphoric Acid

Sufficient volume for 4 washes

(approx. 200 mL per assay

batch).

Solid Phase
P81 Phosphocellulose

Squares
Whatman P81 or equivalent.

Protocol: Determination of Specific Activity[5][6][7]
[8][9]
Phase 1: Preparation of the ATP Mix
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Critical Step: You must lower the specific radioactivity of the commercial isotope to prevent

signal saturation and conserve reagent, while maintaining a saturating concentration of ATP (

).

Target Concentration: 100

M Total ATP.

Target Radioactivity: ~5,000 – 10,000 CPM per pmol of ATP.

Preparation:

Mix 10

L of 10 mM cold ATP.

Add approx. 2.5

Ci of

.

Dilute to 1000

L with Kinase Buffer.

Validation: Spot 5

L of this mix directly onto P81 paper (do not wash) and count. This is your Total Input
Count used to calculate Specific Radioactivity (SR).

Phase 2: The Kinase Reaction
Enzyme Dilution: Dilute the kinase to approx. 0.1 – 0.5

g/

L in Kinase Buffer on ice.

Substrate Prep: Prepare RR-SRC peptide at 1.0 mg/mL in Kinase Buffer.
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Reaction Assembly (Total Vol: 25

L):

10

L RR-SRC Peptide Solution.

5

L Kinase Buffer (or inhibitor/drug if testing).

5

L Kinase Enzyme (Initiate last).

5

L ATP Mix (Initiate reaction).

Incubation: Incubate at 30°C for 15 minutes.

Note: Time must be within the linear range.[5] If unknown, run a time-course (5, 10, 15, 30

min).

Phase 3: Termination & Washing
Stop: Spot 20

L of the reaction mixture onto a pre-numbered P81 square.

Wait: Allow to air dry for 30 seconds (optional, but reduces background).

Wash: Drop the square immediately into a beaker containing 1% Phosphoric Acid.

Volume: Use at least 10 mL acid per square.

Agitation: Swirl gently on a shaker for 10 minutes.
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Repeat: Decant waste acid (radioactive liquid waste) and repeat wash 3 more times (4

washes total).

Dry: Rinse once with acetone (optional, speeds drying) or air dry.

Count: Transfer to scintillation vials, add fluid, and count (CPM).

Data Analysis & Calculation
To determine Specific Activity, we must convert raw CPM into physical units (pmol phosphate).

Step A: Calculate Specific Radioactivity (SR) of ATP
Using the "Total Input Count" spot from Phase 1:

Example:

You spotted 5

L of the ATP mix.

Concentration = 100

M = 100 pmol/

L.

Mass of ATP in spot =

.

CPM measured = 2,500,000 CPM.

.

Step B: Calculate Enzyme Specific Activity (SA)
Sample CPM: Count from the washed P81 paper.

Blank CPM: Reaction with no enzyme (measures non-specific binding).
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SR: Specific Radioactivity (from Step A).

t: Incubation time (minutes).

m: Mass of kinase in the reaction (mg). Note: If you spotted 20

L out of 25

L, you must account for the fraction (0.8) or calculate mass in the spot.

Unit Conversion Table:

Unit Conversion

1 Unit (U) 1 nmol phosphate / min

Specific Activity Units / mg protein

| Calculation | Divide pmol/min/mg by 1000 to get nmol/min/mg (U/mg) |

Validation & Troubleshooting
Linearity Check
Specific activity is only valid if measured during the initial velocity (

) phase.

Protein Linearity: Plot CPM vs. Enzyme Concentration. It must be linear. If it plateaus, you

are substrate-limited; dilute the enzyme.

Time Linearity: Plot CPM vs. Time. If the curve bends before 15 min, reduce time or enzyme

amount.

Common Pitfalls
High Background: Inadequate washing. Ensure the P81 paper floats freely in the acid; do not

stack them tightly.
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Low Signal: Old ATP (check half-life decay) or incorrect peptide pH. Ensure the reaction

buffer is pH 7.2–7.4, but the wash is strictly acidic.

Filter Degradation: Do not use TCA (Trichloroacetic acid) for P81 paper; it makes the paper

brittle. Use Orthophosphoric acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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